1,2-Dihydro-2-(iodomethyl)-naphthalene
CAS No.: 105812-53-1
Cat. No.: VC20824752
Molecular Formula: C11H11I
Molecular Weight: 270.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105812-53-1 |
|---|---|
| Molecular Formula | C11H11I |
| Molecular Weight | 270.11 g/mol |
| IUPAC Name | 2-(iodomethyl)-1,2-dihydronaphthalene |
| Standard InChI | InChI=1S/C11H11I/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-6,9H,7-8H2 |
| Standard InChI Key | UBNOFIFZXOYEHD-UHFFFAOYSA-N |
| SMILES | C1C(C=CC2=CC=CC=C21)CI |
| Canonical SMILES | C1C(C=CC2=CC=CC=C21)CI |
Introduction
Physical and Chemical Properties
Basic Identification
The identification parameters for 1,2-dihydro-2-(iodomethyl)-naphthalene are summarized in Table 1 below:
| Parameter | Value |
|---|---|
| Chemical Name | 1,2-Dihydro-2-(iodomethyl)-naphthalene |
| CAS Registry Number | 105812-53-1 |
| Molecular Formula | C11H11I |
| Molecular Weight | 270.11 g/mol (calculated) |
| Appearance | Detailed in manufacturer specifications |
| Purity (Commercial) | 98% Minimum |
The compound exists as a partially hydrogenated naphthalene derivative with an iodomethyl group attached to the saturated portion of the structure. The presence of the iodine atom contributes significantly to the molecular weight and influences the compound's chemical behavior.
Chemical Reactivity
1,2-Dihydro-2-(iodomethyl)-naphthalene demonstrates chemical reactivity patterns influenced by both its naphthalene core and the reactive iodomethyl group. The carbon-iodine bond is relatively weak compared to carbon-hydrogen bonds, making it susceptible to nucleophilic substitution reactions. This property allows the compound to participate in various synthetic transformations including coupling reactions and heterocycle formation.
The partially reduced ring system introduces stereochemical considerations in reactions, as the C-2 position bearing the iodomethyl group can potentially serve as a stereocenter. This feature can be exploited in stereoselective synthetic pathways where control over three-dimensional molecular architecture is desired.
Synthesis and Related Chemistry
Related Heterocyclization Chemistry
The chemistry of naphthalene derivatives bearing functional groups capable of undergoing cyclization reactions has been extensively studied. Research on the regioselective 5-exo-trig heterocyclization of 2-allyl-1-naphthols using N-iodosuccinimide or molecular iodine in aqueous micelles represents an important area of related chemistry . Such cyclization strategies often involve the formation of carbon-oxygen or carbon-nitrogen bonds to create fused heterocyclic systems.
Heterocyclic compounds containing naphthalene moieties are known for various biological activities including antimicrobial properties, HIV-1 integrase inhibitory effects, anti-inflammatory activity, inhibition of protein tyrosine kinases, and the ability to inactivate enveloped viruses . The structural similarity between these bioactive compounds and 1,2-dihydro-2-(iodomethyl)-naphthalene suggests potential parallels in biological activity or synthetic utility.
| Parameter | Details |
|---|---|
| Minimum Order Quantity | 1 Kilogram |
| Price Range (FOB) | USD 2.00 per Metric Ton |
| Payment Terms | L/C, D/A, D/P, T/T |
| Available Specifications | Pharmaceutical Grade (1-10 Metric Ton) |
| Purity | 98% Minimum |
| Storage Recommendations | Store in dry, dark, and ventilated place |
| Transportation | By air or by sea |
The compound is manufactured on an industrial scale with a reported production capacity of 10,000,000 Kilograms per year , indicating significant commercial demand and established manufacturing infrastructure.
Comparison with Related Compounds
Structural Relatives
To better understand the position of 1,2-dihydro-2-(iodomethyl)-naphthalene within its chemical family, it is valuable to compare it with structurally related compounds. Table 2 presents a comparison with selected naphthalene derivatives:
| Compound | Molecular Formula | Key Structural Differences |
|---|---|---|
| 1,2-Dihydro-2-(iodomethyl)-naphthalene | C11H11I | Partially reduced ring with iodomethyl group at C-2 |
| 2-Iodonaphthalene | C10H7I | Fully aromatic with direct iodine attachment |
| 1,2-Dimethylnaphthalene | C12H12 | Fully aromatic with two methyl substituents |
| 1,2,3,4-Tetrahydronaphthalene | C10H12 | Fully reduced first ring |
The comparison highlights the unique position of 1,2-dihydro-2-(iodomethyl)-naphthalene as a compound combining partial ring reduction with the reactive iodomethyl functionality. The melting point of a related compound, 1,2-dimethylnaphthalene, is reported as 1.6°C , which may provide some context for the physical properties of 1,2-dihydro-2-(iodomethyl)-naphthalene, though direct extrapolation would be inappropriate due to significant structural differences.
Reactivity Patterns
The reactivity of 1,2-dihydro-2-(iodomethyl)-naphthalene likely differs from fully aromatic iodonaphthalenes due to the altered electronic distribution caused by the partially reduced ring. The iodomethyl group, compared to a directly attached iodine atom (as in 2-iodonaphthalene), provides different reactivity patterns:
-
Increased distance between the reactive iodine and the aromatic system
-
Greater conformational flexibility due to the methylene spacer
-
Different steric environment around the iodine-bearing carbon
These differences affect how the compound participates in various reactions, particularly those involving the iodine functionality.
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